7-[(2-NITROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL
Overview
Description
7-[(2-NITROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL is a complex organic compound with the molecular formula C21H16N4O3. It is known for its unique structure, which includes a quinolinol core substituted with a nitrophenyl and pyridinylamino group.
Preparation Methods
The synthesis of 7-[(2-NITROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinol Core: The quinolinol core can be synthesized through a series of cyclization reactions starting from aniline derivatives.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions using reagents such as nitric acid.
Attachment of the Pyridinylamino Group: The pyridinylamino group is attached through nucleophilic substitution reactions involving pyridine derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
7-[(2-NITROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinylamino group, using reagents like alkyl halides.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures .
Scientific Research Applications
7-[(2-NITROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 7-[(2-NITROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL involves its interaction with specific molecular targets. The nitrophenyl and pyridinylamino groups allow the compound to bind to metal ions, forming stable complexes. These interactions can influence various biochemical pathways, potentially leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar compounds to 7-[(2-NITROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL include:
8-Hydroxyquinoline: Known for its metal-chelating properties.
2-Aminoquinoline: Used in the synthesis of various pharmaceuticals.
Nitrophenylpyridine: Studied for its biological activities.
What sets this compound apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties .
Properties
IUPAC Name |
7-[(2-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-21-16(11-10-14-6-5-13-23-19(14)21)20(24-18-9-3-4-12-22-18)15-7-1-2-8-17(15)25(27)28/h1-13,20,26H,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFHRDKEEYAVJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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